The synthesis of Bupranolol-d9 typically involves deuteration processes that can be achieved through various methods. One common approach is using deuterated solvents or reagents during the synthesis of Bupranolol to incorporate deuterium into specific positions of the molecule.
Bupranolol-d9 retains the core structure of Bupranolol but features deuterium atoms at specific positions.
Bupranolol-d9 participates in various chemical reactions similar to its non-deuterated counterpart but may exhibit different kinetics due to the presence of deuterium.
The mechanism of action for Bupranolol-d9 is analogous to that of Bupranolol.
Bupranolol-d9 shares many physical and chemical properties with its parent compound but may exhibit variations due to isotopic substitution.
Bupranolol-d9 is primarily utilized in scientific research rather than clinical applications.
Bupranolol-d9 is a deuterium-labeled isotopologue of the non-selective beta-adrenergic receptor antagonist bupranolol. This stable isotope-labeled compound features nine deuterium atoms (²H or D) strategically incorporated into its molecular structure, replacing all nine hydrogen atoms in the tert-butylamino group. The introduction of deuterium atoms creates a distinct mass difference without altering the compound's chemical or biological properties, making it an invaluable tool in pharmaceutical research and analytical chemistry. Bupranolol itself is clinically recognized for its potent beta-blocking activity, particularly in managing hypertension and tachycardia, with the deuterated form serving as an internal standard in mass spectrometry-based assays due to its near-identical chromatographic behavior and differential mass signature [3] [6]. The synthesis of such isotopically labeled compounds represents a sophisticated advancement in drug development methodologies, enabling precise tracking of drug distribution, metabolism, and quantification in complex biological matrices.
Bupranolol-d9 possesses the systematic chemical name 1-(tert-Butylamino)-3-[(6-chloro-m-tolyl)oxy]-2-propanol-d9, with synonyms including Ophtorenin-d9 and Bupranol-d9. Its molecular formula is C₁₄H₁₃D₉ClNO₂, reflecting the substitution of nine protium atoms with deuterium at the tert-butylamino moiety. This isotopic enrichment results in a molecular weight of 280.84 g/mol, compared to 271.76 g/mol for unlabeled bupranolol—a mass difference readily detectable by mass spectrometry. The compound typically presents as a neat powder with high chemical purity (>95% by HPLC) and isotopic abundance (≥98% atom D), requiring storage at -20°C under protective atmosphere to maintain stability [2] [3]. The structural integrity of bupranolol-d9 has been confirmed through ¹H nuclear magnetic resonance (NMR) spectroscopy and liquid chromatography-tandem mass spectrometry (LC-MS/MS), with the deuterium atoms inducing predictable chemical shift changes in NMR spectra while preserving the core pharmacological activity of the parent molecule [7].
Table 1: Molecular Characterization of Bupranolol-d9
Property | Specification | Analytical Method |
---|---|---|
Chemical Name | 1-(tert-Butylamino)-3-[(6-chloro-m-tolyl)oxy]-2-propanol-d9 | IUPAC Nomenclature |
Synonyms | Ophtorenin-d9; Bupranol-d9; (±)-Bupranolol-d9 | Chemical Databases |
Molecular Formula | C₁₄H₁₃D₉ClNO₂ | High-Resolution MS |
Molecular Weight | 280.84 g/mol | Calculated Exact Mass |
Purity | >95% (Chemical), ≥98% atom D (Isotopic) | HPLC; Isotopic Ratio MS |
Isotopic Substitution Sites | tert-Butylamino group (all nine H atoms replaced by D) | ¹H NMR; FT-IR |
Physical Form | Neat powder | Visual Inspection |
Solubility | Soluble in Chloroform, DCM, DMSO | Solubility Testing |
The strategic deuteration at the tert-butylamino group represents a deliberate choice in molecular design. This moiety is metabolically stable compared to other molecular regions, minimizing deuterium-hydrogen exchange in biological systems and maintaining the mass difference crucial for analytical detection. The deuterated tertiary butyl group resists rapid metabolic degradation, ensuring the isotopologue remains intact during in vitro and in vivo studies. This stability is paramount when bupranolol-d9 serves as an internal standard for pharmacokinetic assays, where it must co-extract and co-elute with native bupranolol and its metabolites while providing distinct mass spectral signatures [6] [9].
The evolution of deuterated beta-blockers parallels significant milestones in cardiovascular pharmacology and analytical chemistry. The foundational development of beta-adrenergic receptor antagonists began with Sir James Black's pioneering work in the 1960s, leading to propranolol as the prototype non-selective beta-blocker. The elucidation of beta-receptor subtypes (β₁, β₂, β₃) by Lands and colleagues in 1967 provided the pharmacological rationale for developing increasingly selective agents [4]. Deuterated analogs emerged as specialized tools to address complex research questions that conventional beta-blockers could not resolve—particularly the need for precise drug quantification in biological matrices and detailed metabolic pathway mapping.
The synthesis of deuterated beta-blockers commenced in earnest during the 1980s-1990s, driven by advances in stable isotope chemistry and detection technologies. Early deuterated analogs like propranolol-d7 demonstrated the analytical advantages of isotopic labeling but faced synthetic challenges, particularly in achieving high isotopic purity at specific molecular positions. Bupranolol-d9 represents an advanced iteration of this development trajectory, with its nine deuterium atoms incorporated into the metabolically stable tert-butyl group. This design circumvents the labile deuterium issues that plagued earlier deuterated molecules where isotopes were positioned on exchangeable hydrogens [7] [9]. The synthesis of bupranolol-d9 typically involves deuterium-labeled isopropylamine precursors reacting with epichlorohydrin derivatives, followed by nucleophilic substitution with 6-chloro-m-cresol under controlled conditions to achieve high isotopic incorporation and chemical yield [7].
Table 2: Evolution of Deuterated Beta-Blockers in Research
Era | Key Developments | Research Impact |
---|---|---|
1960s-1970s | • Synthesis of first beta-blockers (propranolol)• Receptor subtype classification | Established cardiovascular therapeutic class; receptor mechanism understanding |
1980s-1990s | • Early deuterated analogs (propranolol-d7, atenolol-d4)• Advances in GC-MS detection | Enabled quantitative drug monitoring in plasma; initial metabolic studies |
2000s | • Improved synthetic methods for deuterium incorporation• Introduction of LC-MS/MS platforms | Enhanced sensitivity for metabolite identification; pharmacokinetic precision |
2010-Present | • Multi-deuterated compounds (bupranolol-d9, carvedilol-d4)• High-resolution mass spectrometry | Metabolic pathway elucidation; drug-drug interaction studies; reactive metabolite tracking |
The development of bupranolol-d9 and similar deuterated beta-blockers was significantly propelled by innovations in synthetic chemistry. Modern routes utilize deuterium exchange catalysts and specialized deuterated building blocks like [(¹³C)methyl phenyl sulfide], which acts as a stable carrier for isotopic labels. These methodological advances solved historical challenges in deuterium incorporation efficiency and positional specificity. The resulting high isotopic purity (>98.5% for bupranolol-d9) was crucial for eliminating interference from unlabeled species in sensitive mass spectrometry applications [7]. Concurrently, the emergence of triple quadrupole and high-resolution mass spectrometers provided the necessary detection capabilities to exploit the mass differences created by deuterium labeling, enabling the discrimination of drug metabolites from endogenous matrix components with unprecedented specificity [5] [9].
Stable isotope labeling, particularly deuteration, has revolutionized drug metabolism research by enabling the precise tracking of pharmaceutical compounds through complex biological systems without the radiation hazards associated with radioisotopes like ¹⁴C. Deuterated analogs such as bupranolol-d9 serve three primary functions in these studies: (1) as internal standards for quantitative mass spectrometry, (2) as tracers for metabolite identification, and (3) as tools for distinguishing administered compounds from endogenous substances [5] [6] [9]. The deuterium kinetic isotope effect (KIE)—where the stronger carbon-deuterium bond slows enzymatic reactions—is minimized in bupranolol-d9 because deuteration occurs at the metabolically stable tert-butyl group rather than at sites of oxidative metabolism. This strategic placement ensures metabolic handling remains comparable to the unlabeled drug while maintaining the mass differentiation essential for detection [6].
In mass spectrometry applications, bupranolol-d9 demonstrates its principal utility as an internal standard. When spiked into biological samples (plasma, urine, tissue homogenates) at known concentrations prior to extraction, it corrects for analytical variability during sample preparation and instrument analysis. This application relies on the nearly identical physicochemical properties of the deuterated and protiated compounds, which co-elute chromatographically but generate distinct mass spectral signatures—typically a 9 Da mass shift corresponding to the nine deuterium atoms. Modern high-resolution mass spectrometers can easily distinguish these mass differences, allowing simultaneous quantification of bupranolol and its metabolites by comparing their ion intensities against the deuterated internal standard [5] [9]. This approach significantly improves analytical accuracy compared to external calibration methods, particularly in complex matrices where ion suppression effects can compromise quantification.
Table 3: Applications of Bupranolol-d9 in Analytical and Metabolic Research
Application Domain | Mechanism | Research Advantage |
---|---|---|
Quantitative Bioanalysis | Internal standard in LC-MS/MS; corrects for extraction efficiency and matrix effects | Enhances accuracy and precision of bupranolol quantification in biological samples |
Metabolite Identification | Detection of unique mass doublets (M vs M+9) in full-scan MS modes | Facilitates discovery of novel metabolites; distinguishes drug-derived from endogenous compounds |
Mass Balance Studies | Administration of ¹⁴C-labeled drug with bupranolol-d9 as analytical standard | Enables precise quantification of total drug-related material without radioactive labels |
Drug-Drug Interactions | Co-administration with other deuterated drugs; unique mass signatures for each | Allows simultaneous tracking of multiple compounds and their interactions |
Receptor Binding Studies | Differential MS detection of bound vs. free ligand fractions | Provides insights into target engagement without radioactive probes |
Beyond quantification, bupranolol-d9 enables sophisticated metabolic pathway analysis through techniques such as stable isotope filtering. By administering both labeled and unlabeled compound and monitoring for characteristic mass doublets in biological samples, researchers can rapidly distinguish drug-derived metabolites from endogenous compounds in complex chromatograms. This approach proved particularly valuable in identifying minor or unexpected metabolites that conventional methods might overlook. For instance, bupranolol undergoes hepatic metabolism to hydroxybupranolol and dealkylated derivatives, with bupranolol-d9 enabling sensitive detection of these species without interference from biological matrix components [5] [9]. The application extends to studying chiral metabolism, as bupranolol is administered as a racemate, with potential stereoselective differences in disposition addressable using enantioselective chromatography coupled with deuterium-based detection.
The synthesis of complex deuterated molecules like bupranolol-d9 remains technically challenging due to limited commercial availability of multi-deuterated precursors and the need for specialized synthetic expertise. However, these efforts yield indispensable research tools that advance drug development science. As mass spectrometry technology continues evolving toward higher sensitivity and resolution, the utility of multi-deuterated standards like bupranolol-d9 will expand further, potentially enabling single-cell pharmacokinetic studies and ultra-trace environmental monitoring of pharmaceutical residues [5] [6] [9].
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: